

# Spectroscopic Characterization of 2,5-Dibromopyridin-3-ol: A Technical Guide

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## Compound of Interest

Compound Name: 2,5-Dibromopyridin-3-ol

Cat. No.: B1389973

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This technical guide provides an in-depth analysis of the spectroscopic data for **2,5-Dibromopyridin-3-ol** (CAS No. 13472-81-6), a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our focus is on the practical application and interpretation of this data, grounded in established scientific principles.

## Structural Elucidation and the Tautomeric Landscape

A critical aspect of characterizing **2,5-Dibromopyridin-3-ol** is understanding its tautomeric equilibrium. The molecule predominantly exists as its more stable keto tautomer, 3,5-Dibromo-2(1H)-pyridinone. This structural preference is a consequence of the aromatic stabilization gained in the pyridinone ring. Spectroscopic analysis will, therefore, primarily reflect the structure of this pyridinone form.

Caption: Tautomeric equilibrium of **2,5-Dibromopyridin-3-ol**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural verification of organic molecules. For 3,5-Dibromo-2(1H)-pyridinone, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide unambiguous evidence for its structure.

# Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures the reproducibility and quality of NMR data.



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Caption: A typical workflow for NMR analysis.

The choice of a deuterated solvent like DMSO-d<sub>6</sub> is crucial as it solubilizes the compound and provides a distinct solvent signal for reference. A 400 MHz or higher field spectrometer is recommended for better signal dispersion.[1][2]

## <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum of 3,5-Dibromo-2(1H)-pyridinone is characterized by two signals in the aromatic region and a broad signal for the N-H proton. The deshielding effect of the bromine atoms and the pyridinone ring system significantly influences the chemical shifts.[3][4]

Table 1: Predicted <sup>1</sup>H NMR Data for 3,5-Dibromo-2(1H)-pyridinone

Proton	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-4	7.8 - 8.2	d	~2-3
H-6	7.5 - 7.9	d	~2-3
N-H	11.0 - 13.0	br s	-

Causality: The protons at the C-4 and C-6 positions appear as doublets due to meta-coupling. The broadness of the N-H signal is a result of quadrupole broadening and potential hydrogen exchange with trace amounts of water in the solvent.

## <sup>13</sup>C NMR Spectroscopy

The proton-decoupled  $^{13}\text{C}$  NMR spectrum provides a clear picture of the carbon framework. Five distinct signals are expected, with the carbonyl carbon being the most downfield.

Table 2: Predicted  $^{13}\text{C}$  NMR Data for 3,5-Dibromo-2(1H)-pyridinone

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)
C-2 (C=O)	158 - 162
C-6	140 - 145
C-4	135 - 140
C-3	110 - 115
C-5	105 - 110

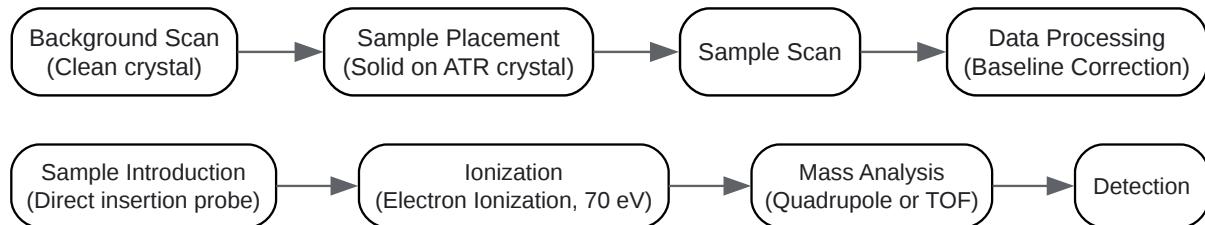
**Expertise & Experience:** The chemical shifts of the bromine-substituted carbons (C-3 and C-5) are significantly influenced by the heavy atom effect of bromine, causing them to appear more upfield than might be otherwise expected. The carbonyl carbon (C-2) resonates at a characteristic downfield shift due to the strong deshielding effect of the double-bonded oxygen.

## Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. The IR spectrum of 3,5-Dibromo-2(1H)-pyridinone is dominated by absorptions corresponding to the N-H and C=O bonds.

## Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.



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